molecular formula C18H23NO6 B179243 (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate CAS No. 121147-94-2

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B179243
CAS No.: 121147-94-2
M. Wt: 349.4 g/mol
InChI Key: HCMBKFLKTBCNNU-KBPBESRZSA-N
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Description

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzoyloxy group and two ester groups, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester precursor.

    Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via an esterification reaction using benzoyl chloride and a suitable base.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate: A diastereomer with different spatial arrangement of substituents.

    (2S,4S)-1-tert-Butyl 2-methyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate: Similar structure with a methoxymethyl group instead of a benzoyloxy group.

Uniqueness

(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzoyloxy and ester groups. This combination of functional groups and stereochemistry makes it particularly valuable in asymmetric synthesis and as a precursor for chiral drugs.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBKFLKTBCNNU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444547
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121147-94-2
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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